Tert-butyl 4-(4-iodobenzoyl)piperazine-1-carboxylate
Overview
Description
“Tert-butyl 4-(4-iodobenzoyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C16H21IN2O3 . It is a derivative of piperazine, which is a common moiety in many pharmaceuticals and other organic compounds .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, attached to a benzoyl group (a benzene ring attached to a carbonyl group) and a tert-butyl ester group .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 388.24 g/mol . It has a density of 1.5±0.1 g/cm3, a boiling point of 484.7±40.0 °C at 760 mmHg, and a flash point of 246.9±27.3 °C . The compound has 5 hydrogen bond acceptors and no hydrogen bond donors .Scientific Research Applications
Synthesis and Characterization
- Tert-butyl 4-(4-iodobenzoyl)piperazine-1-carboxylate derivatives have been synthesized and characterized in various studies. These compounds are typically characterized using spectroscopic methods like LCMS, NMR, IR, and X-ray diffraction studies. For instance, a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, was synthesized and characterized through these methods (Sanjeevarayappa et al., 2015).
Biological Activity
- Some derivatives of tert-butyl piperazine-carboxylate have been evaluated for their biological activities, such as antibacterial and anthelmintic properties. The compound mentioned above exhibited moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Anticorrosive Properties
- Certain derivatives, like tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, have shown potential in anticorrosive applications. This particular compound demonstrated significant inhibition efficiency in protecting carbon steel from corrosion in acidic environments (Praveen et al., 2021).
Crystal Structure Analysis
- The crystal structures of tert-butyl piperazine-carboxylate derivatives have been extensively studied. Such studies provide insights into their molecular configurations, bond lengths, angles, and crystal packing. This information is crucial for understanding their chemical properties and potential applications (Mamat et al., 2012).
Future Directions
The future directions for research on “Tert-butyl 4-(4-iodobenzoyl)piperazine-1-carboxylate” and similar compounds could involve further exploration of their synthesis, chemical properties, and potential biological activities . Additionally, these compounds could be investigated for potential applications in the development of new pharmaceuticals or other organic compounds .
Properties
IUPAC Name |
tert-butyl 4-(4-iodobenzoyl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21IN2O3/c1-16(2,3)22-15(21)19-10-8-18(9-11-19)14(20)12-4-6-13(17)7-5-12/h4-7H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMPKQSUSRZULQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21IN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.